![molecular formula C16H12BrN3O2 B2616856 N-({[2,3'-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide CAS No. 1903677-90-6](/img/structure/B2616856.png)
N-({[2,3'-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety and a bromofuran carboxamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination properties with metal ions, making it a valuable ligand in coordination chemistry.
作用机制
Target of Action
Bipyridine compounds, which are structurally related to this compound, are known to strongly coordinate with metal centers . This suggests that N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide may also interact with metal ions or metal-containing proteins in biological systems.
Mode of Action
It is plausible that the compound interacts with its targets through the bipyridine moiety, which is known to form stable complexes with metal ions . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. One common method is the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds. This reaction involves the coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of homogeneous or heterogeneous catalytic systems, as well as alternative pathways involving sulfur and phosphorus compounds to overcome challenges associated with traditional catalysis methods .
化学反应分析
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can be employed to modify the bipyridine moiety or the bromofuran group.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce various substituted furan derivatives .
科学研究应用
N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding with metal ions.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of coordination polymers and metal-organic frameworks.
Milrinone: A bipyridine derivative used as a phosphodiesterase inhibitor in medicine.
Uniqueness
N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide is unique due to the presence of both the bipyridine and bromofuran moieties, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
属性
IUPAC Name |
5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-9-11-5-7-19-13(8-11)12-2-1-6-18-10-12/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUSGIQRBLHZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-bromo-3-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2616774.png)
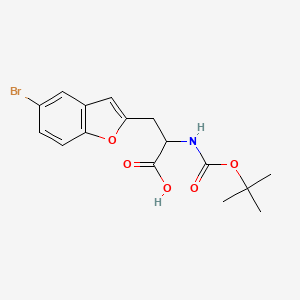
![N-[3-(methylsulfanyl)phenyl]-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2616777.png)
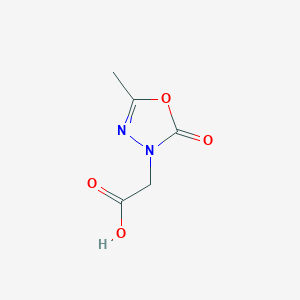
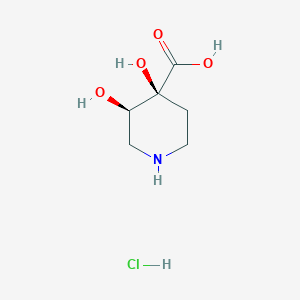
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/new.no-structure.jpg)

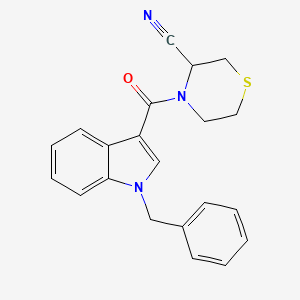

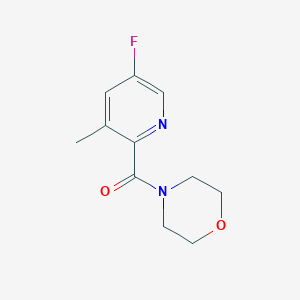
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide](/img/structure/B2616792.png)
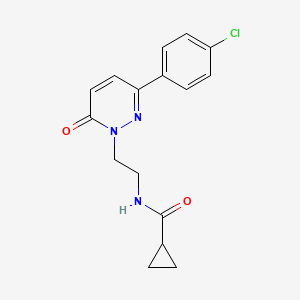
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2616796.png)
